5-(2,5-Dichloro-phenoxy)pentanenitrile
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Overview
Description
5-(2,5-Dichloro-phenoxy)pentanenitrile is an organic compound characterized by its molecular structure, which includes a dichlorophenoxy group attached to a pentanenitrile chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dichlorophenol and pentanenitrile as the primary reactants.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired product.
Catalysts: Catalysts such as strong acids or bases may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to maintain quality control and consistency.
Purification: The product is purified through techniques such as recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used as reducing agents.
Substitution Reagents: Various halogenating agents, such as chlorine (Cl₂) or bromine (Br₂), are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions typically yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of chlorinated or brominated derivatives.
Scientific Research Applications
5-(2,5-Dichloro-phenoxy)pentanenitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2,5-Dichloro-phenoxy)pentanenitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions or physiological responses.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid: This compound is structurally similar but has different functional groups.
Triclosan: Another related compound with applications in antimicrobial products.
2,5-Dichlorophenol: A simpler derivative with fewer carbon atoms.
Uniqueness: 5-(2,5-Dichloro-phenoxy)pentanenitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(2,5-dichlorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-4-5-10(13)11(8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSXJUQSBNYRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCCCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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